2-amino-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
2-amino-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c15-13-12(2-1-8-17-13)14(19)18-9-7-10-3-5-11(6-4-10)22(16,20)21/h1-6,8H,7,9H2,(H2,15,17)(H,18,19)(H2,16,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNVCLCXDQNTJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the amino group and the carboxamide group through nucleophilic substitution reactions. The sulfamoylphenyl ethyl side chain is then attached via a coupling reaction, often using reagents such as sulfonyl chlorides and amines under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common solvents used include dimethylformamide (DMF) and dichloromethane (DCM), and catalysts such as palladium on carbon (Pd/C) may be employed to facilitate certain reactions.
Chemical Reactions Analysis
Route 1: Direct Amide Coupling
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Activation of Pyridine-3-carboxylic Acid :
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The carboxylic acid group is activated using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (Hexafluorophosphate azabenzotriazole tetramethyluronium) in the presence of HOBt (Hydroxybenzotriazole) .
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Example: Pyridine-3-carboxylic acid + EDCI/HOBt → Activated intermediate.
-
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Coupling with Amine :
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The activated intermediate reacts with 2-(4-sulfamoylphenyl)ethylamine (H₂N-CH₂CH₂-C₆H₄-SO₂NH₂) under basic conditions (e.g., DIPEA, DMF).
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Conditions: Room temperature to reflux in DMF or dichloromethane.
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Key Reagents and Conditions
| Step | Reagents | Conditions |
|---|---|---|
| Activation | EDCI/HOBt or HATU | DMF, 0°C to room temperature |
| Coupling | DIPEA, DMF | Stirred for 12–24 hours |
| Acid chloride | SOCl₂, catalytic DMF | Reflux under N₂ atmosphere |
| Reduction | H₂/Pd-C or SnCl₂/HCl | Ethanol or aqueous acidic conditions |
Structural Analysis and Reaction Mechanism
The compound’s structure features:
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Pyridine-3-carboxamide core:
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The carboxamide group facilitates hydrogen bonding with biological targets.
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Sulfonamide group :
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Ethyl linker :
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Provides flexibility for binding to active sites.
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Mechanistic Insights
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Amide Bond Formation :
-
Role of Sulfonamide :
Analytical Data
| Property | Value |
|---|---|
| Molecular Weight | ~300 g/mol* |
| Solubility | Moderate in DMSO |
| Stability | Stable at RT |
| Purity | ≥95% (HPLC) |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent, particularly against breast cancer cell lines. A notable study evaluated various derivatives related to this compound for their anti-proliferative effects against the MDA-MB-231 (triple-negative breast cancer) and MCF-7 (estrogen receptor-positive breast cancer) cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
- Objective : Assess the anti-proliferative activity of derivatives including 2-amino-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide.
- Method : Cell viability assays were performed using MTT assays.
- Results :
- Significant inhibition was observed with IC50 values ranging from 1.52 to 6.31 μM.
- Selectivity indices indicated a high preference for cancer cells over normal cells, with selectivity ratios between 5.5 to 17.5 times higher against cancerous cells.
| Compound | Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| 4e | MDA-MB-231 | 1.52 | 5.5 |
| 4g | MDA-MB-231 | 6.31 | 17.5 |
| 4h | MCF-7 | 3.45 | 7.0 |
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on carbonic anhydrase (CA) enzymes, particularly CA IX, which is known to play a role in tumor progression.
Case Study: Carbonic Anhydrase Inhibition
- Objective : Investigate the inhibitory effect on carbonic anhydrase IX.
- Method : Enzyme inhibition assays were conducted to determine IC50 values.
- Results :
- Compounds showed IC50 values ranging from 10.93 to 25.06 nM for CA IX.
| Compound | Enzyme | IC50 (nM) |
|---|---|---|
| 4e | CA IX | 10.93 |
| 4g | CA IX | 15.47 |
| 4h | CA IX | 25.06 |
Antibacterial Properties
In addition to its anticancer properties, the compound has demonstrated antibacterial activity against various strains, including Staphylococcus aureus and Klebsiella pneumoniae.
Case Study: Antibacterial Activity
- Objective : Evaluate antibacterial efficacy against selected bacterial strains.
- Method : Disk diffusion and broth microdilution methods were employed.
- Results :
| Compound | Bacterial Strain | Inhibition (%) |
|---|---|---|
| 4e | S. aureus | 80.69 |
| 4g | K. pneumoniae | 79.46 |
Mechanism of Action
The mechanism of action of 2-amino-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction processes.
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations :
- Core Heterocycle : Unlike AZ331 and AZ257 (1,4-dihydropyridines), the target compound features a fully aromatic pyridine ring, which may enhance metabolic stability but reduce conformational flexibility .
- Sulfamoyl vs.
Pharmacological and Computational Insights
While explicit data for the target compound are unavailable, insights can be extrapolated from analogs:
- Dihydropyridine Derivatives (AZ331/AZ257) : These compounds are associated with calcium channel modulation or kinase inhibition due to their dihydropyridine cores, which are common in cardiovascular drugs (e.g., nifedipine analogs) . The thioether and bromophenyl groups in AZ257 may enhance binding to hydrophobic enzyme regions.
- Computational Predictions : Tools like AutoDock Vina () could model the target compound’s binding affinity relative to analogs. For instance, the sulfamoyl group’s hydrogen-bonding capacity might improve interactions with residues in carbonic anhydrase IX compared to AZ331’s methoxy groups .
Biological Activity
The compound 2-amino-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide represents a class of biologically active molecules with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for 2-amino-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide is . The compound features a pyridine ring substituted with an amino group and a carboxamide, alongside a sulfamoylphenyl group. The structural characteristics are crucial for its biological activity.
Research indicates that compounds similar to 2-amino-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide exhibit various biological activities, including:
- Inhibition of Carbonic Anhydrase : This enzyme plays a pivotal role in regulating pH and fluid balance. Inhibitors of carbonic anhydrase have therapeutic potential in treating conditions like glaucoma and epilepsy .
- Anticancer Activity : Studies have shown that related compounds can inhibit cancer cell proliferation. For instance, derivatives with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines, such as HeLa and K562 cells .
Structure-Activity Relationship (SAR)
The SAR studies reveal that the presence of specific functional groups significantly affects the biological activity of the compound. Key findings include:
- Sulfonamide Group : The presence of the sulfamoyl group enhances interaction with target enzymes, increasing potency against cancer cells.
- Pyridine Ring : Modifications on the pyridine ring can alter lipophilicity and bioavailability, impacting overall efficacy .
Case Studies
- Anticancer Activity : A study demonstrated that compounds structurally related to 2-amino-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide exhibited IC50 values in the nanomolar range against various cancer cell lines. For example, one derivative showed an IC50 of against HeLa cells, indicating potent anticancer properties .
- Inhibition of Carbonic Anhydrase : In vitro assays revealed that certain derivatives effectively inhibited carbonic anhydrase activity, showcasing their potential utility in managing conditions related to this enzyme .
Data Table: Biological Activity Summary
Q & A
Basic: What spectroscopic and crystallographic methods are recommended for structural characterization of this compound?
Answer:
- X-ray crystallography is the gold standard for unambiguous structural determination. Use a Stoe IPDS 2 diffractometer for data collection (296 K) and refine with SHELXL-2018/3 .
- IR spectroscopy confirms functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
- NMR (¹H/¹³C) resolves proton environments and aromatic ring substitution patterns.
Advanced: How can synthetic yields be optimized for pyridine-3-carboxamide derivatives?
Answer:
- Coupling reactions : Use HATU or EDCI as coupling agents for amide bond formation, ensuring anhydrous conditions .
- Purification : Employ flash chromatography (EtOAc/hexane gradients) followed by recrystallization (e.g., from EtOH/H₂O) to achieve ≥95% purity .
- Troubleshooting : Monitor reaction progress via TLC (Rf ~0.48 in EtOAc) and adjust stoichiometry if intermediates precipitate .
Advanced: How to resolve contradictions in structure-activity relationship (SAR) data for sulfonamide-containing analogs?
Answer:
- Statistical validation : Apply multivariate analysis (e.g., PCA) to distinguish electronic vs. steric effects of substituents .
- Crystallographic overlays : Compare bound conformations (e.g., using PyMOL) to identify critical hydrogen bonds (e.g., sulfamoyl–enzyme interactions) .
- In vitro assays : Re-test disputed analogs under standardized conditions (e.g., fixed ATP concentration in kinase assays) .
Basic: What computational tools are suitable for modeling this compound’s interactions with biological targets?
Answer:
- Docking : Use AutoDock Vina with high-resolution protein structures (PDB IDs) to predict binding poses .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- QSAR : Develop models with MOE or Schrödinger to correlate substituents (e.g., sulfamoyl position) with activity .
Advanced: How to address low reproducibility in enzymatic inhibition assays?
Answer:
- Buffer optimization : Test pH 7.4–8.0 Tris-HCl buffers with 1–5 mM Mg²⁺ to stabilize enzyme activity .
- Control standardization : Include a reference inhibitor (e.g., staurosporine for kinases) in each plate .
- Data normalization : Express inhibition as % activity relative to vehicle controls (n ≥ 3 replicates) .
Advanced: What strategies improve metabolic stability of pyridine-3-carboxamide derivatives?
Answer:
- Substituent engineering : Introduce trifluoromethyl groups at meta/para positions to block CYP450 oxidation .
- Prodrug approaches : Mask the sulfamoyl group as a tert-butyl carbamate for enhanced plasma stability .
- In vitro assays : Test microsomal stability (human/rat liver microsomes) with NADPH regeneration systems .
Basic: How to validate target engagement in cellular models?
Answer:
- Cellular thermal shift assays (CETSA) : Monitor target protein stabilization after compound treatment .
- siRNA knockdown : Correlate reduced target expression with diminished compound efficacy .
- Fluorescence polarization : Use labeled probes (e.g., FITC-conjugated analogs) to quantify binding .
Advanced: What crystallographic techniques resolve twinning or poor diffraction in sulfonamide crystals?
Answer:
- Data collection : Use a Pilatus3 detector with Cu-Kα radiation (λ = 1.54178 Å) and 0.5° oscillation .
- Twin refinement : Apply SHELXL’s TWIN/BASF commands for twinned datasets .
- Cryoprotection : Soak crystals in Paratone-N oil before flash-cooling to 100 K .
Basic: How to assess compound stability under physiological conditions?
Answer:
- Forced degradation : Incubate in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS .
- Light exposure : Test photostability under ICH Q1B guidelines (UV/visible light, 24 hrs) .
- Lyophilization : Assess recovery post-freeze-drying (HPLC purity ≥98%) .
Advanced: How to design a SAR study balancing potency and solubility?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
